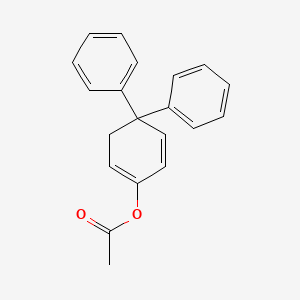
(4,4-Diphenylcyclohexa-1,5-dien-1-yl) acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Diphenylcyclohexa-1,5-dien-1-yl) acetate typically involves the esterification of 4,4-diphenylcyclohexa-1,5-dien-1-ol with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher efficiency. Catalysts such as sulfuric acid or Lewis acids may be used to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
(4,4-Diphenylcyclohexa-1,5-dien-1-yl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexadiene ring to a cyclohexane ring.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the cyclohexadiene ring.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the acetate group under basic conditions.
Major Products
Oxidation: Formation of 4,4-diphenylcyclohexanone or 4,4-diphenylcyclohexane carboxylic acid.
Reduction: Formation of 4,4-diphenylcyclohexane.
Substitution: Formation of derivatives with various functional groups replacing the acetate group.
Scientific Research Applications
(4,4-Diphenylcyclohexa-1,5-dien-1-yl) acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4,4-Diphenylcyclohexa-1,5-dien-1-yl) acetate involves its interaction with various molecular targets and pathways. The compound’s acetate group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in further chemical reactions. The phenyl groups and cyclohexadiene ring contribute to the compound’s stability and reactivity, allowing it to interact with biological molecules and potentially exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4,4-Diphenylcyclohexanol: Similar structure but with a hydroxyl group instead of an acetate group.
4,4-Diphenylcyclohexanone: Contains a ketone group instead of an acetate group.
4,4-Diphenylcyclohexane carboxylic acid: Contains a carboxylic acid group instead of an acetate group.
Uniqueness
(4,4-Diphenylcyclohexa-1,5-dien-1-yl) acetate is unique due to its combination of a cyclohexadiene ring with phenyl substituents and an acetate ester group. This structure imparts specific chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
33795-14-1 |
|---|---|
Molecular Formula |
C20H18O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
(4,4-diphenylcyclohexa-1,5-dien-1-yl) acetate |
InChI |
InChI=1S/C20H18O2/c1-16(21)22-19-12-14-20(15-13-19,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-14H,15H2,1H3 |
InChI Key |
SCDREOMVRSQEMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CCC(C=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















